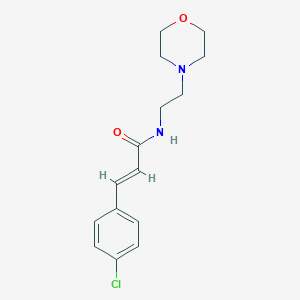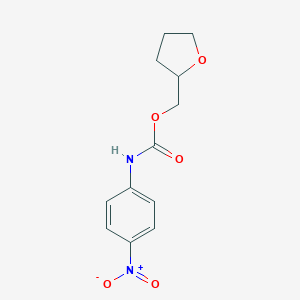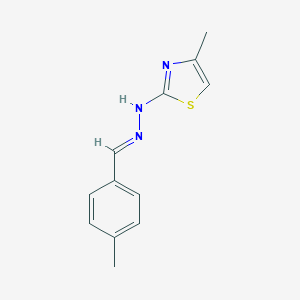
Ethyl cyano((3,4-dichlorophenyl)hydrazono)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl cyano((3,4-dichlorophenyl)hydrazono)acetate, commonly known as DCPH, is a chemical compound that has gained attention for its potential use in scientific research. DCPH is a hydrazone derivative that has been synthesized using various methods, and its unique properties have been studied for its potential applications in biological and chemical research.
Mécanisme D'action
The mechanism of action of DCPH is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. DCPH has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for developing new cancer treatments.
Biochemical and Physiological Effects:
DCPH has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. It has also been found to have anti-inflammatory properties, making it a potential candidate for developing new anti-inflammatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DCPH in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, DCPH has some limitations, including its low solubility in water and its potential toxicity, which require careful handling and control in lab experiments.
Orientations Futures
There are many potential future directions for research on DCPH, including further studies on its mechanism of action, its potential use in developing new cancer treatments, and its applications in other areas of medicinal chemistry. Additionally, there is a need for more research on the safety and toxicity of DCPH, as well as its potential interactions with other drugs and compounds.
In conclusion, DCPH is a promising compound that has gained attention for its potential use in scientific research. Its potent antitumor activity, antibacterial and antifungal properties, and anti-inflammatory effects make it a valuable tool for studying cancer biology and developing new drugs. Further research is needed to fully understand its mechanism of action and potential applications in other areas of medicinal chemistry.
Méthodes De Synthèse
DCPH can be synthesized using various methods, including the condensation reaction of 3,4-dichlorobenzaldehyde and ethyl cyanoacetate in the presence of hydrazine hydrate. Another method involves the reaction of 3,4-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The synthesis of DCPH is a complex process that requires careful control of reaction conditions to obtain the desired product.
Applications De Recherche Scientifique
DCPH has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. DCPH has also been shown to have antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.
Propriétés
Nom du produit |
Ethyl cyano((3,4-dichlorophenyl)hydrazono)acetate |
|---|---|
Formule moléculaire |
C11H9Cl2N3O2 |
Poids moléculaire |
286.11 g/mol |
Nom IUPAC |
ethyl (2E)-2-cyano-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-2-18-11(17)10(6-14)16-15-7-3-4-8(12)9(13)5-7/h3-5,15H,2H2,1H3/b16-10+ |
Clé InChI |
WMSCINGRVJZMPS-MHWRWJLKSA-N |
SMILES isomérique |
CCOC(=O)/C(=N/NC1=CC(=C(C=C1)Cl)Cl)/C#N |
SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)C#N |
SMILES canonique |
CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)

![2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255289.png)
![6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B255291.png)





![2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B255307.png)

![3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B255317.png)

![methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255319.png)